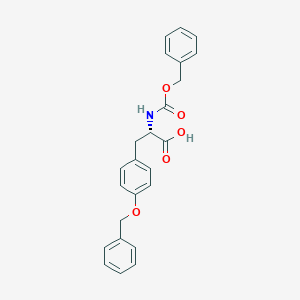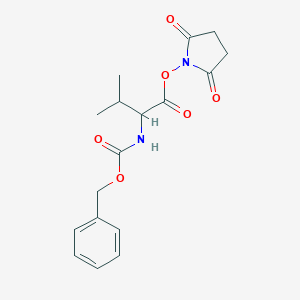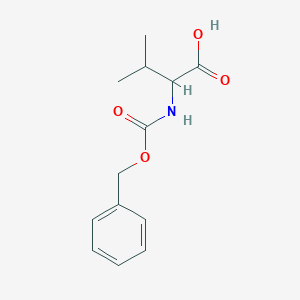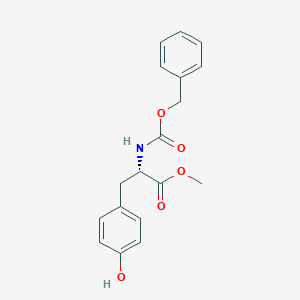
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate is a complex organic compound that features a combination of cyclohexylamine, benzyloxycarbonyl, and phenylpropanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate typically involves multiple steps:
Formation of the benzyloxycarbonyl group: This step involves the protection of an amino group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with phenylpropanoate: The protected amino group is then coupled with phenylpropanoate using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Introduction of the dicyclohexylamine group: Finally, dicyclohexylamine is introduced to the intermediate product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The phenylpropanoate group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or trifluoroacetic acid for deprotection.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Deprotected amines or newly substituted derivatives.
Scientific Research Applications
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group may act as a protecting group, while the phenylpropanoate moiety can interact with specific binding sites. The dicyclohexylamine group may influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylamine (S)-2-(((tert-butoxycarbonyl)(methyl)amino)-3-phenylpropanoate: Similar structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
Dicyclohexylamine (S)-2-(((methoxycarbonyl)(methyl)amino)-3-phenylpropanoate: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4.C12H23N/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,16H,12-13H2,1H3,(H,20,21);11-13H,1-10H2/t16-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUIWQIMHYBPLV-NTISSMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576719 |
Source


|
| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-L-phenylalanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2899-08-3 |
Source


|
| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-L-phenylalanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














